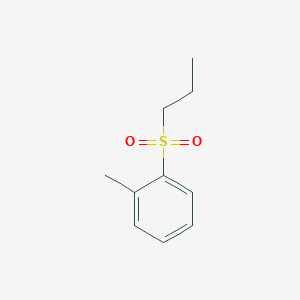
1-Methyl-2-(propane-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, featuring a methyl group and a propane-1-sulfonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of toluene (methylbenzene) with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Methyl-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
科学的研究の応用
1-Methyl-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system that can undergo various substitution reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
類似化合物との比較
1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but with a phenylsulfanyl group instead of a propane-1-sulfonyl group.
1-Methyl-2-(propenylsulfonyl)benzene: Contains a propenylsulfonyl group instead of a propane-1-sulfonyl group.
Uniqueness: 1-Methyl-2-(propane-1-sulfonyl)benzene is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The specific arrangement of functional groups allows for targeted chemical modifications and interactions.
特性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC名 |
1-methyl-2-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChIキー |
YKEWQUXJBWJOES-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


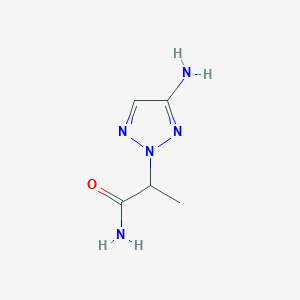
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
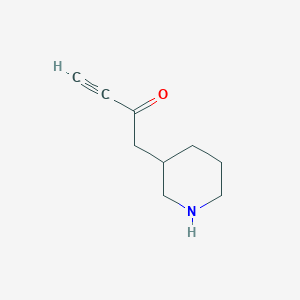
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
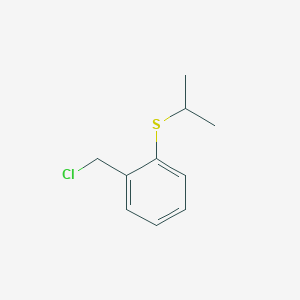
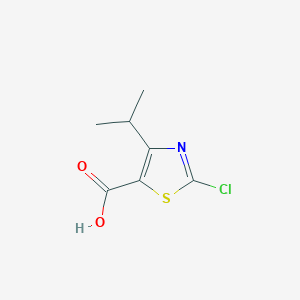
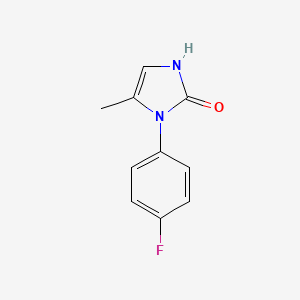
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
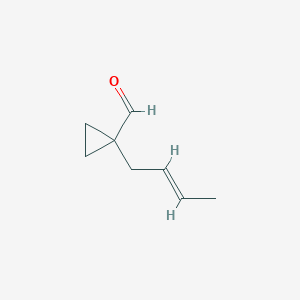
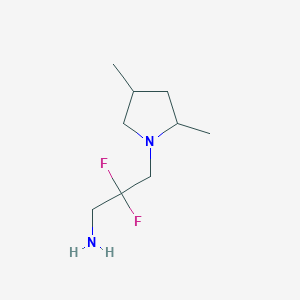
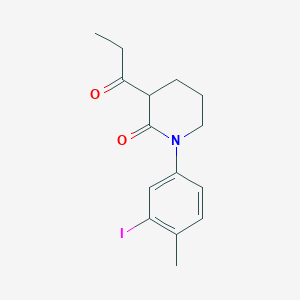
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
